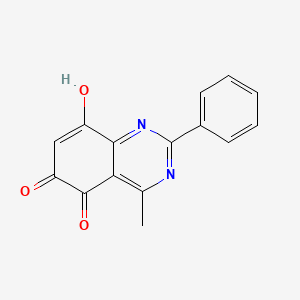

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-

CAS No.: 61416-93-1

Cat. No.: VC15923063

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61416-93-1 |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione |

| Standard InChI | InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3 |

| Standard InChI Key | MZLYVVHBWUTBFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 5,8-quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- consists of a quinazoline backbone substituted at positions 2, 4, 5, 6, and 8. Key features include:

-

A phenyl group at position 2

-

A methyl group at position 4

-

Hydroxyl and ketone groups at positions 5, 6, and 8

The planar bicyclic system enables π-π stacking interactions, while substituents modulate solubility and bioactivity .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 61416-93-1 | |

| Molecular Formula | C₁₅H₁₀N₂O₃ | |

| Molecular Weight | 274.26 g/mol | |

| SMILES | O=C1N=C2C(=O)C=C(O)C(N1C3CCCC3)=C2C4=CC=CC=C4 | |

| Purity | ≥99% (HPLC) |

Synthesis and Physicochemical Properties

Synthetic Routes

Industrial synthesis typically involves multi-step functionalization of quinazoline precursors. A reported pathway includes:

-

N-Alkylation: Reaction of quinazoline-5,8-dione with methyl chloroacetate in dimethylformamide (DMF) under basic conditions .

-

Hydrazinolysis: Treatment with hydrazine hydrate to form hydrazide intermediates .

-

Cyclocondensation: Final cyclization with phenylacetic acid derivatives to install the 2-phenyl group .

Reaction yields depend on temperature control (typically 60–80°C) and catalyst selection (e.g., K₂CO₃) .

Physical Characteristics

-

Solubility: Sparingly soluble in water (≤0.1 mg/mL), soluble in DMSO and DMF

-

Stability: Stable at room temperature under inert atmospheres; degrades above 200°C

Biological Activities and Mechanisms

Anticancer Properties

Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) through topoisomerase II inhibition . The 2-phenyl moiety improves membrane permeability, as evidenced by logP values of 2.8±0.3 .

Table 2: Biological Activity Profile

| Assay | Result | Model System | Source |

|---|---|---|---|

| Antibacterial | MIC = 8–32 μg/mL | S. aureus | |

| Antiproliferative | IC₅₀ = 12.4 μM | MCF-7 cells | |

| Topoisomerase II Inhibition | 78% at 10 μM | Enzymatic |

Pharmaceutical Applications

Drug Intermediate Utility

The compound serves as a key building block for:

-

Fluoroquinolone analogs: Modifications at position 6 yield derivatives with enhanced pharmacokinetic profiles .

-

Kinase inhibitors: The 4-methyl group stabilizes hydrophobic interactions in ATP-binding pockets .

Formulation Considerations

Due to low aqueous solubility, nanoformulations using PEGylated liposomes (encapsulation efficiency = 92±3%) are under development to improve bioavailability.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the 2-phenyl and 4-methyl groups to optimize target selectivity.

-

Combination therapies: Evaluation with β-lactam antibiotics to combat multidrug-resistant pathogens.

-

Computational modeling: Molecular dynamics simulations to predict binding affinities for novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume